cis-4-amino-1-methylcyclohexanol structure and stereochemistry
cis-4-amino-1-methylcyclohexanol structure and stereochemistry
An In-depth Technical Guide to the Structure and Stereochemistry of cis-4-amino-1-methylcyclohexanol
Authored by: A Senior Application Scientist
Abstract
Cis-4-amino-1-methylcyclohexanol is a substituted cycloalkane derivative that serves as a valuable building block in medicinal chemistry and drug development. Its rigid, three-dimensional structure, combined with the presence of versatile amino and hydroxyl functional groups, makes it an attractive scaffold for the synthesis of novel therapeutic agents. The precise spatial arrangement of these functional groups, dictated by the compound's inherent stereochemistry, is critical to its utility. This guide provides a comprehensive analysis of the structure, stereochemistry, and conformational preferences of cis-4-amino-1-methylcyclohexanol, offering insights for researchers and scientists in the field of drug discovery.
Molecular Structure and Identification
The fundamental identity of cis-4-amino-1-methylcyclohexanol is defined by its molecular formula and systematic nomenclature.
| Property | Value | Source |
| IUPAC Name | rel-(1s,4s)-4-amino-1-methylcyclohexan-1-ol | [1] |
| CAS Number | 177906-46-6 | [1][2] |
| Molecular Formula | C₇H₁₅NO | [1][2] |
| Molecular Weight | 129.20 g/mol | [2] |
| SMILES | C[C@]1(CCN)O | [2] |
The "cis" designation in the common name, and the "(1s,4s)" in the IUPAC name, indicate that the amino (-NH₂) and hydroxyl (-OH) groups are on the same face of the cyclohexane ring.
Caption: 2D structure of cis-4-amino-1-methylcyclohexanol.
Stereochemistry and Conformational Analysis
The biological activity of cyclohexane derivatives is profoundly influenced by their three-dimensional shape. The non-planar "chair" conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle strain and torsional strain.[3] For substituted cyclohexanes, the substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).[3][4]
A critical principle of conformational analysis is that substituents prefer the more spacious equatorial position to avoid steric hindrance with other axial groups, an effect known as 1,3-diaxial interaction.[4][5] The larger the substituent, the stronger its preference for the equatorial position.[5]
For cis-4-amino-1-methylcyclohexanol, the cyclohexane ring can exist in two interconverting chair conformations through a process called a "ring flip".[3] Let's analyze the stability of these two conformers:
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Conformer A: In this conformation, the methyl group is in an axial position, while the hydroxyl group is equatorial. Due to the cis relationship, the amino group must also be in an axial position. This leads to significant 1,3-diaxial interactions between the bulky axial methyl group and the axial hydrogens on carbons 3 and 5. The axial amino group also experiences steric strain.
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Conformer B: After a ring flip, all axial groups become equatorial and vice versa.[3] In this conformation, the methyl group occupies an equatorial position, placing the hydroxyl group in an axial position. Consequently, the amino group is also in an equatorial position. This arrangement is significantly more stable because it places the largest substituent (methyl) in the favored equatorial position, minimizing steric strain.[6]
The energy difference between the two conformers is substantial enough that, at room temperature, the equilibrium lies heavily in favor of Conformer B . For methylcyclohexane, the equatorial conformer is more stable by about 1.74 kcal/mol, corresponding to a population of approximately 95% at equilibrium.[3][5] The presence of the additional substituents in cis-4-amino-1-methylcyclohexanol modifies this value, but the strong preference for the equatorial methyl group remains the dominant factor.
Caption: Chair flip of cis-4-amino-1-methylcyclohexanol.
Note: The DOT script above is a template. For actual visualization, replace the IMG SRC placeholders with URLs to images of the chair conformers, as DOT language itself cannot render complex 3D chemical structures.
Synthesis Strategies
The synthesis of specific stereoisomers of aminocyclohexanols is a key challenge. Chemoenzymatic methods have emerged as powerful tools for achieving high stereoselectivity. A relevant strategy for producing the parent 4-aminocyclohexanol scaffold involves a one-pot cascade reaction using a keto reductase (KRED) and an amine transaminase (ATA).[7][8]
This approach can be conceptually adapted for cis-4-amino-1-methylcyclohexanol:
-
Selective Reduction: A KRED enzyme would selectively reduce one of the ketone functionalities of a suitable precursor like 4-methyl-1,4-cyclohexanedione to a hydroxyl group, forming 4-hydroxy-4-methylcyclohexanone.
-
Stereoselective Transamination: A cis-selective ATA would then convert the remaining ketone into an amine, yielding the desired cis-4-amino-1-methylcyclohexanol.
The high selectivity of these enzymes allows for the synthesis of the desired stereoisomer with high diastereomeric purity.[7][8]
Caption: Conceptual chemoenzymatic synthesis workflow.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure and stereochemistry of cyclohexanol derivatives.[9] The key to distinguishing cis and trans isomers lies in analyzing the chemical shifts and, crucially, the proton-proton coupling constants (J-values).[9]
For the predominant Conformer B of cis-4-amino-1-methylcyclohexanol:
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H4 Proton (on the carbon with -NH₂): This proton is in an axial position. It will couple to the two adjacent axial protons (on C3 and C5) and the two adjacent equatorial protons. The coupling between two adjacent axial protons (J_ax-ax) is typically large (8-13 Hz), while axial-equatorial coupling (J_ax-eq) is small (2-5 Hz). Therefore, the H4 signal is expected to appear as a multiplet with at least two large coupling constants, a characteristic signature of an axial proton.
-
Methyl Protons: The protons of the equatorial methyl group will appear as a singlet in a region characteristic for methyl groups on a quaternary carbon.
-
Hydroxyl Proton: The signal for the -OH proton can be broad and its chemical shift is dependent on solvent and concentration. The proton of the amino group (-NH₂) will behave similarly.
| Proton | Expected Position | Expected Multiplicity | Key Diagnostic Feature |
| **H4 (CH-NH₂) ** | Axial | Multiplet (tt or ddd) | Large J-couplings (8-13 Hz) due to axial-axial interactions. |
| -CH₃ | Equatorial | Singlet | Unambiguous singlet signal. |
| -OH | Axial | Broad Singlet | Exchangeable with D₂O. |
| -NH₂ | Equatorial | Broad Singlet | Exchangeable with D₂O. |
This pattern is distinct from the trans isomer, where the more stable conformer would have both the methyl and amino groups in equatorial positions, and the hydroxyl group also equatorial. This would result in the H4 proton being equatorial, showing only small coupling constants.
Conclusion and Significance in Drug Development
The well-defined, rigid structure of cis-4-amino-1-methylcyclohexanol makes it a powerful design element in medicinal chemistry. By incorporating this scaffold, drug developers can:
-
Control Spatial Orientation: The fixed cis relationship and the predictable chair conformation allow for precise positioning of pharmacophoric features, enhancing binding affinity and selectivity for biological targets.
-
Improve Physicochemical Properties: The introduction of the polar amino and hydroxyl groups can improve properties like solubility, while the aliphatic ring provides a stable, non-aromatic core.
-
Explore Structure-Activity Relationships (SAR): The amino and hydroxyl groups serve as convenient handles for chemical modification, allowing for systematic exploration of how structural changes impact biological activity.
A thorough understanding of the stereochemical and conformational behavior of cis-4-amino-1-methylcyclohexanol is, therefore, not merely an academic exercise but a prerequisite for its rational application in the design of next-generation therapeutics.
References
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- University of Greifswald Publication Server. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis.
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- ResearchGate. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
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- Sigma-Aldrich. cis-4-Amino-1-methylcyclohexanol.
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